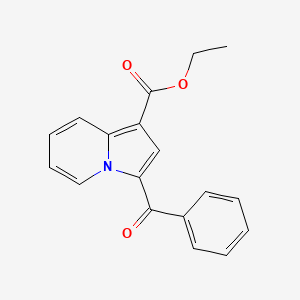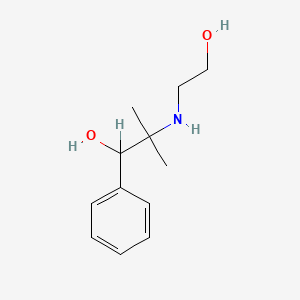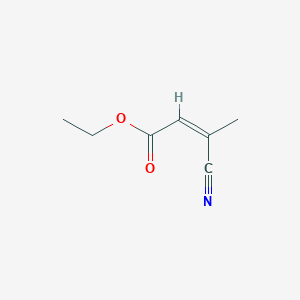
1-(Tribromomethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tribromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H11Br3O It is a cyclohexane derivative where a tribromomethyl group is attached to the first carbon of the cyclohexane ring, and a hydroxyl group is also attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tribromomethyl)cyclohexan-1-ol can be synthesized through the bromination of cyclohexanone followed by the addition of tribromomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the bromination process. The reaction conditions often require controlled temperatures to ensure the selective formation of the tribromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tribromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
1-(Tribromomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Tribromomethyl)cyclohexan-1-ol involves its interaction with various molecular targets. The tribromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-(Tribromomethyl)cyclohexan-1-ol can be compared with other similar compounds such as:
1-(Bromomethyl)cyclohexan-1-ol: Lacks the additional bromine atoms, leading to different reactivity and applications.
Cyclohexanone: The parent compound without the tribromomethyl group, used widely in organic synthesis.
Cyclohexanol: Similar structure but without the tribromomethyl group, used as a solvent and in the production of nylon
The uniqueness of this compound lies in its tribromomethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50421-26-6 |
|---|---|
Formule moléculaire |
C7H11Br3O |
Poids moléculaire |
350.87 g/mol |
Nom IUPAC |
1-(tribromomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11Br3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 |
Clé InChI |
UGUFHUQLDXLYPM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



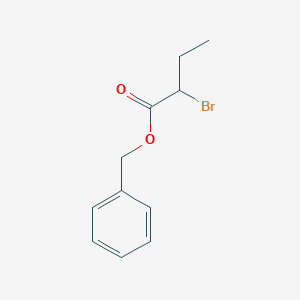
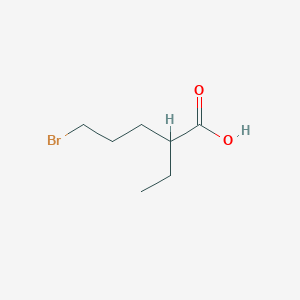


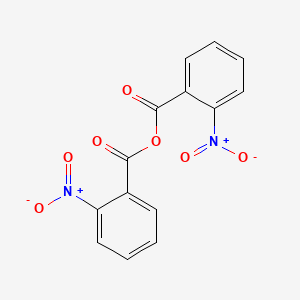
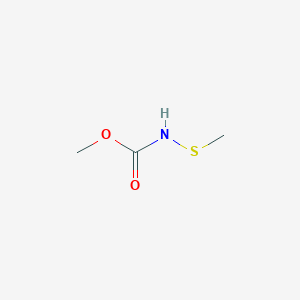
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
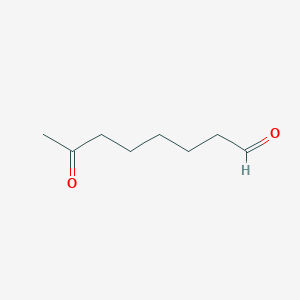
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
